Cas no 1017083-69-0 (Methyl 2-Amino-3,4-diethoxybenzoate)
Methyl 2-Amino-3,4-diethoxybenzoate Chemical and Physical Properties
Names and Identifiers
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- 2-氨基-3,4-二乙氧基苯甲酸甲酯
- METHYL 2-AMINO-3,4-DIETHOXYBENZOATE
- 2-Amino-3,4-diethoxybenzoic acid methyl ester
- Benzoic acid, 2-amino-3,4-diethoxy-, methyl ester
- Methyl 2-Amino-3,4-diethoxybenzoate
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- Inchi: 1S/C12H17NO4/c1-4-16-9-7-6-8(12(14)15-3)10(13)11(9)17-5-2/h6-7H,4-5,13H2,1-3H3
- InChI Key: GHOCLBMUNXPFKB-UHFFFAOYSA-N
- SMILES: C(OC)(=O)C1=CC=C(OCC)C(OCC)=C1N
Experimental Properties
- Density: 1.136±0.06 g/cm3 (20 ºC 760 Torr),
- Solubility: Very slightly soluble (0.15 g/l) (25 º C),
Methyl 2-Amino-3,4-diethoxybenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M332513-25mg |
Methyl 2-Amino-3,4-diethoxybenzoate |
1017083-69-0 | 25mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M332513-50mg |
Methyl 2-Amino-3,4-diethoxybenzoate |
1017083-69-0 | 50mg |
$ 65.00 | 2022-06-03 | ||
| TRC | M332513-200mg |
Methyl 2-Amino-3,4-diethoxybenzoate |
1017083-69-0 | 200mg |
$ 80.00 | 2022-06-03 |
Methyl 2-Amino-3,4-diethoxybenzoate Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
Additional information on Methyl 2-Amino-3,4-diethoxybenzoate
Methyl 2-Amino-3,4-Diethoxybenzoate (CAS No. 1017083-69-0): A Comprehensive Overview
Methyl 2-Amino-3,4-Diethoxybenzoate, identified by its CAS number 1017083-69-0, is a significant compound in the field of chemical and pharmaceutical research. This compound has garnered attention due to its unique structural properties and potential applications in various scientific domains. The presence of both amino and diethoxy functional groups makes it a versatile intermediate in organic synthesis, particularly in the development of bioactive molecules.
The molecular structure of Methyl 2-Amino-3,4-Diethoxybenzoate consists of a benzoate core substituted with an amino group at the 2-position and two ethoxy groups at the 3 and 4 positions. This specific arrangement contributes to its reactivity and makes it a valuable building block for more complex molecules. The compound's solubility profile and stability under various conditions further enhance its utility in synthetic chemistry.
In recent years, Methyl 2-Amino-3,4-Diethoxybenzoate has been explored in the context of drug discovery and development. Its structural motif is reminiscent of several pharmacologically active compounds, suggesting potential therapeutic applications. For instance, derivatives of this compound have been investigated for their roles in modulating enzyme activity and interacting with biological targets. The amino group, in particular, provides a site for further functionalization, enabling the creation of novel analogs with tailored properties.
One of the most intriguing aspects of Methyl 2-Amino-3,4-Diethoxybenzoate is its potential use in designing molecules that interact with specific biological pathways. Research has indicated that compounds with similar structural features may exhibit inhibitory effects on certain enzymes involved in inflammatory responses and cancer progression. The diethoxy substituents at the 3 and 4 positions contribute to the compound's lipophilicity, which can be crucial for membrane permeability and target binding affinity.
The synthesis of Methyl 2-Amino-3,4-Diethoxybenzoate involves multi-step organic reactions that highlight its synthetic utility. Typically, the process begins with the preparation of a diethoxymalononitrile derivative, which is then subjected to condensation reactions with appropriate amino acids or their derivatives. Subsequent functional group transformations yield the final product. This synthetic route underscores the compound's role as a versatile intermediate in constructing more complex scaffolds.
The chemical properties of Methyl 2-Amino-3,4-Diethoxybenzoate make it an attractive candidate for further investigation. Its ability to participate in various chemical reactions, such as nucleophilic substitutions and condensations, allows for diverse modifications. These modifications can lead to the development of new compounds with enhanced pharmacological profiles. For example, incorporating additional functional groups or altering the substitution pattern can fine-tune the compound's biological activity.
In conclusion, Methyl 2-Amino-3,4-Diethoxybenzoate (CAS No. 1017083-69-0) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features and synthetic versatility make it a valuable tool for developing novel bioactive molecules. As research continues to uncover new applications for this compound, its importance in medicinal chemistry is likely to grow further.
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